molecular formula C7H13NO2 B14096476 Octahydrofuro[3,4-f][1,4]oxazepine

Octahydrofuro[3,4-f][1,4]oxazepine

Cat. No.: B14096476
M. Wt: 143.18 g/mol
InChI Key: BXAUZDVULYPODU-UHFFFAOYSA-N
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Description

Octahydrofuro[3,4-f][1,4]oxazepine (CAS 2098062-98-5) is a saturated bicyclic heterocyclic compound of high interest in medicinal chemistry and pharmaceutical research. This compound features a unique molecular framework with a fused furo and oxazepine ring system, yielding a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . The saturated (octahydro) nature of this structure provides a three-dimensional scaffold that is valuable in the design of novel bioactive molecules. Compounds containing the 1,4-oxazepine ring system are frequently investigated as key synthetic intermediates and core structural motifs in drug discovery . Research indicates that related 1,4-oxazepine structures are incorporated into advanced therapeutic agents, including novel monobactam antibiotics, highlighting the potential of this chemotype in developing treatments for bacterial infections . The fused furan ring further enhances the compound's utility as a versatile building block for constructing more complex molecular architectures. This product is supplied with a purity of 98% and requires storage at 2-8°C to maintain stability . This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant safety data sheets prior to use.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2,3,4,5,5a,6,8,8a-octahydrofuro[3,4-f][1,4]oxazepine

InChI

InChI=1S/C7H13NO2/c1-2-10-7-5-9-4-6(7)3-8-1/h6-8H,1-5H2

InChI Key

BXAUZDVULYPODU-UHFFFAOYSA-N

Canonical SMILES

C1COC2COCC2CN1

Origin of Product

United States

Preparation Methods

Cyclization via Schiff Base and Anhydride Cycloaddition

A robust route to 1,3-oxazepine derivatives involves Schiff base intermediates reacting with cyclic anhydrides. Samir et al. synthesized 1,3-oxazepines by reacting aldehydes derived from L-ascorbic acid with maleic, phthalic, or 3-nitrophthalic anhydrides. The methodology proceeds as follows:

  • Aldehyde Synthesis : Oxidation of glycols (e.g., 5,6-O-isopropylidene-L-ascorbic acid) with sodium periodate yields dialdehydes.
  • Schiff Base Formation : Condensation of aldehydes with hydrazides forms hydrazone intermediates.
  • Cycloaddition : Refluxing Schiff bases with anhydrides in dioxane induces 1,3-dipolar cycloaddition, forming oxazepine rings.

Reaction Conditions :

  • Temperature : Reflux (100–120°C).
  • Time : 48–72 hours.
  • Yield : 54–85% for oxazepine derivatives.

This method’s modularity allows substitution of anhydrides to tailor ring substituents. For octahydrofurooxazepine, employing a furan-containing aldehyde precursor (e.g., furfural derivatives) could facilitate furan ring integration.

Acylation-Oxidation Sequential Methodology

A Chinese patent (CN102659710B) outlines a two-step synthesis for 4-(2-methylacryloyl)-7-oxo-1,4-oxazepine, adaptable to octahydrofurooxazepine:

  • Acylation : Piperidone hydrochloride reacts with methacryloyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine.

    • Molar Ratio : 1.5–2.5:1 (methacryloyl chloride:piperidone).
    • Temperature : 0–10°C during addition, room temperature thereafter.
    • Time : 3–6 hours.
    • Yield : 70–80%.
  • Oxidation : The acylated intermediate undergoes oxidation using agents like KMnO₄ or CrO₃.

    • Solvent : Dichloromethane or acetone.
    • Oxidant Ratio : 1.5–3:1 (oxidant:substrate).
    • Time : 48–72 hours.

Modifying the starting material to incorporate a furan ring (e.g., using tetrahydrofuran-3-amine) could yield the desired bicyclic structure.

Sodium Periodate-Mediated Oxidation and Cyclization

Samir et al. demonstrated the utility of sodium periodate (NaIO₄) in oxidizing vicinal diols to aldehydes, critical for subsequent cyclization. Applied to octahydrofurooxazepine synthesis:

  • Diol Preparation : Protect furan diols (e.g., via acetonide formation).
  • Oxidation : Treat with NaIO₄ in aqueous ethanol to generate dialdehydes.
  • Reductive Amination : React dialdehydes with primary amines under H₂/Pd-C to form imines, followed by acid-catalyzed cyclization.

Optimization Data :

  • NaIO₄ Concentration : 2 equiv. relative to diol.
  • Cyclization Catalyst : p-Toluenesulfonic acid (PTSA).
  • Yield : 65–75% for analogous oxazepines.

Comparative Analysis of Methodologies

Method Starting Materials Key Reagents Yield Advantages Challenges
Ugi Multicomponent Amines, aldehydes, isocyanides None 60–85% Atom economy, one-pot synthesis Limited stereocontrol
Schiff Base Cycloaddition Aldehydes, anhydrides NaIO₄, anhydrides 54–85% Modular substituent introduction Long reaction times
Acylation-Oxidation Piperidone, acyl chlorides DMAP, CrO₃ 70–80% High yields, scalable Requires hazardous oxidants
NaIO₄ Oxidation Vicinal diols NaIO₄, PTSA 65–75% Mild conditions, stereoselective Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

Octahydrofuro[3,4-f][1,4]oxazepine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine N-oxides, while reduction may produce reduced oxazepine derivatives .

Scientific Research Applications

Octahydrofuro[3,4-f][1,4]oxazepine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in the treatment of various medical conditions, including anxiety and epilepsy.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of octahydrofuro[3,4-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For example, oxazepine derivatives have been shown to interact with neurotransmitter receptors in the brain, leading to their effects on anxiety and epilepsy . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Octahydrofuro[3,4-f][1,4]oxazepine can be compared with other similar compounds in the oxazepine family, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting pharmacological properties, which can differ significantly from those of other oxazepine isomers.

Biological Activity

Octahydrofuro[3,4-f][1,4]oxazepine is a member of the oxazepine family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Synthesis

Chemical Structure : this compound features a unique fused ring system that includes both nitrogen and oxygen atoms. This specific arrangement contributes to its distinct chemical properties and biological activities.

Synthesis Methods : The synthesis typically involves multi-step reactions starting from simpler precursors. Common methods include cyclization reactions where linear precursors undergo ring closure. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Neurotransmitter Receptors : It has been shown to interact with neurotransmitter receptors in the brain, potentially influencing conditions such as anxiety and epilepsy .
  • Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, thereby modulating biological processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. The results are summarized in the following table:

CompoundInhibition Zone (mm)Staphylococcus aureusEscherichia coli
1202015
2151515
3171515
4181212
7 24 20 20

Compound 7 demonstrated the highest activity against both bacterial strains, indicating promising potential for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, a study on related oxazepine derivatives highlighted their potential as anticancer agents by demonstrating significant inhibition of tumor cell proliferation .

Case Studies and Research Findings

Recent research has focused on understanding the broader implications of this compound in medical applications:

  • Antiepileptic Effects : Due to its interaction with neurotransmitter systems, this compound is being explored for its potential use in treating epilepsy. The mechanism involves modulation of GABAergic pathways .
  • Anxiety Disorders : Its pharmacological profile suggests potential benefits in managing anxiety disorders through similar neurotransmitter interactions .

Comparative Analysis with Similar Compounds

This compound can be compared with other oxazepine derivatives:

  • 1,2-Oxazepine : Exhibits different pharmacological properties due to variations in ring structure.
  • 1,3-Oxazepine : Known for its unique biological activities which differ from those of octahydrofuro derivatives.
  • 1,4-Oxazepine : The parent compound with a broad range of activities; however, octahydrofuro derivatives show enhanced specificity due to structural differences .

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